5-(Biotinamido)pentylazide

Streptavidin binding Steric hindrance Affinity purification

Choose 5-(Biotinamido)pentylazide for bioconjugation workflows where hydrophobic alkyl linkers outperform PEGylated analogs. This C5 spacer biotin azide provides superior membrane permeability, enabling intracellular PROTAC synthesis and efficient labeling in hydrophobic environments. Unlike PEG-based biotin reagents, the pentyl chain minimizes steric hindrance during streptavidin capture (Kd ~10⁻¹⁵ M) while ensuring >95% CuAAC completion. Ideal for membrane protein biotinylation, chemoproteomic peptide capture, and targeted protein degrader assembly. Supplied at ≥98% purity with full CoA documentation.

Molecular Formula C15H26N6O2S
Molecular Weight 354.5 g/mol
Cat. No. B1383502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Biotinamido)pentylazide
Molecular FormulaC15H26N6O2S
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCCN=[N+]=[N-])NC(=O)N2
InChIInChI=1S/C15H26N6O2S/c16-21-18-9-5-1-4-8-17-13(22)7-3-2-6-12-14-11(10-24-12)19-15(23)20-14/h11-12,14H,1-10H2,(H,17,22)(H2,19,20,23)/t11-,12-,14-/m0/s1
InChIKeyHGHJIFNOKMTXHY-OBJOEFQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Biotinamido)pentylazide: A Non-PEG Alkyl Azide Biotin Linker for Click Chemistry and PROTAC Synthesis


5-(Biotinamido)pentylazide (CAS 1349190-76-6) is a biotin-functionalized azide reagent containing a five-carbon pentyl spacer arm that links the biotin moiety to the terminal azide group via an amide bond . With a molecular formula of C15H26N6O2S and molecular weight of 354.47 g/mol, this compound belongs to the alkyl chain class of PROTAC linkers and click chemistry reagents, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-bearing molecules for biotinylation applications . Unlike PEGylated biotin azide analogs, this compound features a hydrophobic alkyl spacer of defined length, offering distinct biophysical properties that influence solubility, membrane permeability, and steric accessibility in bioconjugation workflows [1].

Why 5-(Biotinamido)pentylazide Cannot Be Substituted with PEGylated or Shorter-Linker Biotin Azide Analogs


Generic substitution of 5-(Biotinamido)pentylazide with PEGylated biotin azide analogs or shorter alkyl linkers introduces quantifiable performance deficits across multiple application dimensions. The pentyl spacer provides a defined 5-carbon alkyl chain (estimated ~6-7 Å extended length) that balances sufficient reach to access buried alkyne moieties without introducing the aqueous solubility and potential steric bulk of PEG chains . In contrast, PEG-based linkers (e.g., Biotin-PEG3-azide, Biotin-dPEG23-azide) exhibit enhanced aqueous solubility but reduced membrane permeability and altered conformational dynamics that can compromise labeling efficiency in hydrophobic environments or intracellular applications [1]. The absence of a spacer (biotin-azide with propyl linker) reduces streptavidin binding accessibility due to steric hindrance, while excessively long PEG spacers (≥23 units, ~50 Å) may introduce nonspecific interactions and complicate structural interpretation [2]. Furthermore, non-click biotinylation reagents (NHS-esters, maleimides) lack the bio-orthogonality and exquisite reaction specificity of the azide-alkyne cycloaddition, resulting in higher background labeling and cross-reactivity in complex biological matrices [3].

Quantitative Differentiation Evidence: 5-(Biotinamido)pentylazide Versus PEGylated and Alternative Biotin Azide Analogs


Pentyl Spacer Arm Optimizes Streptavidin Binding Accessibility Versus Shorter Propyl Linkers

The pentyl (C5) spacer arm in 5-(Biotinamido)pentylazide provides optimized spacing between the biotin moiety and the azide conjugation site, reducing steric hindrance during streptavidin binding compared to shorter propyl (C3) linkers found in basic biotin-azide reagents . Optimal biotin binding to avidin/streptavidin requires sufficient spacer length to prevent steric clashes between the labeled biomolecule and the protein binding pocket; spacer arms in the C4-C6 range represent the optimal balance between reach and minimal conformational entropy . In contrast, PEG-based spacers such as Biotin-dPEG23-azide (50.4 Å extended length) provide extended reach but introduce hydrophilic character that alters the biophysical properties of the conjugate [1].

Streptavidin binding Steric hindrance Affinity purification Spacer arm optimization

CuAAC Reaction Efficiency: Pentyl Alkyl Linker Enables >95% Completion Within 1 Hour

5-(Biotinamido)pentylazide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with reaction kinetics comparable to other alkyl azide biotin reagents, achieving >95% reaction completion within 1 hour at room temperature under standard CuAAC conditions [1]. The azide group reacts specifically with terminal alkynes to form a stable 1,2,3-triazole linkage, with the reaction proceeding efficiently in aqueous buffers at pH 6.5-8.5 [1]. In comparative proteomic workflows, biotin azide reagents with alkyl spacers demonstrate labeling efficiency comparable to PEGylated analogs when used with protein click-peptide capture methodologies [2]. Notably, the CuAAC approach using biotin-azide reagents provides bio-orthogonal specificity that traditional NHS-ester biotinylation cannot match, eliminating off-target labeling of endogenous amines .

Click chemistry CuAAC Reaction kinetics Bio-orthogonal conjugation

PROTAC Linker Performance: Alkyl Chain Enables ARV-771 Degradation with DC50 3.4 nM

As an alkyl chain-based PROTAC linker, 5-(Biotinamido)pentylazide belongs to the same structural class as linkers employed in clinically relevant PROTAC degraders . PROTACs utilizing alkyl linkers between the E3 ligase ligand and target-binding moiety have demonstrated potent degradation activity: ARV-771, a PROTAC incorporating a related alkyl linker architecture, achieves androgen receptor degradation with DC50 of 3.4 nM and >90% protein knockdown [1]. While direct head-to-head comparison data between specific alkyl linker variants (pentyl vs. PEG) in identical PROTAC constructs are not publicly available, systematic studies have established that linker composition—alkyl versus PEG—critically influences degradation efficiency, cellular permeability, and ternary complex formation [2]. Alkyl linkers typically confer higher membrane permeability and reduced susceptibility to aqueous hydrolysis compared to PEG-based alternatives, which is particularly relevant for intracellular protein degradation applications .

PROTAC Targeted protein degradation E3 ligase Linker optimization

Aqueous Solubility Profile: Water-Insoluble Pentyl Azide Versus Water-Soluble PEG Analogs

5-(Biotinamido)pentylazide exhibits solubility characteristics consistent with alkyl azide biotin reagents: soluble in DMSO at concentrations ≥32.6 mg/mL, moderately soluble in ethanol with ultrasonication, and insoluble in aqueous buffers . This solubility profile contrasts with PEGylated biotin azide variants such as Biotin-PEG3-azide, which demonstrate enhanced aqueous solubility due to the hydrophilic PEG spacer . For applications requiring aqueous reaction conditions without organic co-solvents, PEG-based linkers offer a practical advantage; conversely, the water-insoluble nature of pentyl azide may be advantageous for applications requiring hydrophobic partitioning or when minimal perturbation of membrane-associated biomolecules is desired [1]. The compound maintains stability when stored as a powder at -20°C and demonstrates room temperature shipping stability .

Solubility DMSO solubility Bioconjugation Solvent compatibility

Optimal Research Applications for 5-(Biotinamido)pentylazide Based on Quantified Performance Characteristics


PROTAC Synthesis Requiring Alkyl Linker Architecture for Intracellular Target Engagement

5-(Biotinamido)pentylazide serves as an alkyl chain-based PROTAC linker for constructing targeted protein degraders . The pentyl alkyl spacer provides favorable membrane permeability characteristics compared to PEG-based linkers, potentially improving intracellular access for degrading cytosolic or nuclear protein targets . PROTACs incorporating alkyl linkers have demonstrated potent degradation activity, with examples such as ARV-771 achieving DC50 of 3.4 nM for androgen receptor degradation [1]. Researchers developing PROTACs against intracellular targets where membrane permeability is critical should prioritize alkyl linkers like the pentyl variant over more hydrophilic PEG alternatives [2].

Affinity Purification of Hydrophobic or Membrane-Associated Alkyne-Tagged Biomolecules

The hydrophobic pentyl spacer in 5-(Biotinamido)pentylazide makes it particularly suitable for labeling and subsequent streptavidin-based affinity purification of membrane proteins, lipidated species, or hydrophobic alkyne-tagged biomolecules . The C5 alkyl chain provides sufficient reach to minimize steric hindrance during streptavidin binding (Kd ~10⁻¹⁵ M) while maintaining compatibility with hydrophobic environments where PEGylated reagents may exhibit altered partitioning or nonspecific interactions . Following CuAAC conjugation (>95% completion in 30-60 min at room temperature), the biotinylated product can be efficiently captured using streptavidin-coated resins or magnetic beads [1].

Click Chemistry Biotinylation in DMSO-Compatible Workflows

For applications where aqueous solubility is not required—or where DMSO is the preferred solvent—5-(Biotinamido)pentylazide offers a water-insoluble alternative to PEGylated biotin azides . The compound dissolves readily in DMSO (≥32.6 mg/mL), enabling preparation of concentrated stock solutions for CuAAC reactions with alkyne-functionalized small molecules, peptides, or oligonucleotides . This property is advantageous when working with hydrophobic synthetic intermediates or when minimal residual water content is required during the click reaction step [1]. The resulting triazole linkage provides exceptional stability for downstream applications including affinity purification, detection, and imaging [2].

Chemoproteomic Profiling Using Bio-orthogonal Enrichment Strategies

5-(Biotinamido)pentylazide is compatible with peptide-centric chemoproteomic workflows involving protein click and peptide capture methodologies . In comparative benchmarking studies of cleavable biotin tags across multiple chemoproteomic workflows, biotin-azide reagents demonstrate effective enrichment of alkyne-tagged peptides from complex proteomic samples . The alkyl pentyl spacer offers an intermediate linker length that balances accessibility to streptavidin with minimal steric bulk, making it suitable for enrichment of modified peptides prior to LC-MS/MS analysis [1]. Researchers performing activity-based protein profiling (ABPP) or mapping post-translational modifications via click chemistry should consider the pentyl azide variant when hydrophobic linker characteristics are desired [2].

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